molecular formula C18H21Cl2N3O B2609866 N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-35-1

N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2609866
CAS No.: 899960-35-1
M. Wt: 366.29
InChI Key: KDPPIUIRIRRUAH-UHFFFAOYSA-N
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Description

N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C18H21Cl2N3O and its molecular weight is 366.29. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial and Antifungal Activity

Research has demonstrated the potential of pyrazine derivatives in antimicrobial applications. For instance, certain chlorinated N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial and antifungal activities. One derivative showed notable activity against Mycobacterium tuberculosis strain H37Rv, and another exhibited significant antifungal effects against Trichophyton mentagrophytes, highlighting their potential in addressing infections caused by these pathogens (Doležal et al., 2010).

Photosynthesis-Inhibiting Activity

Pyrazine derivatives have also been studied for their ability to inhibit photosynthetic electron transport, a key process in plants. This research is of particular interest for developing herbicides that can selectively target unwanted vegetation without harming non-target plants. One compound demonstrated high photosynthesis-inhibiting activity in spinach chloroplasts, suggesting its utility in agricultural research (Doležal et al., 2010).

Chemical Synthesis and Reactivity

The reactivity and synthetic utility of pyrazine derivatives extend to organic synthesis, where they are used as intermediates in the preparation of complex molecules. Studies on enhancing the reductive cleavage of aromatic carboxamides have shown that derivatives of pyrazine, including those with tert-butyl groups, can undergo regiospecific cleavage under mild reductive conditions. This finding opens avenues for their use in synthesizing various bioactive molecules and exploring new chemical transformations (Ragnarsson et al., 2001).

Spectroscopic and Molecular Analysis

Pyrazine derivatives have been subjects of spectroscopic studies to understand their molecular properties better. For example, investigations into the spectroscopic characteristics, including FT-IR, FT-Raman, and NBO analysis, of tert-butyl-substituted pyrazinecarboxamides have provided insights into their structural and electronic properties. Such studies are essential for designing molecules with specific optical and electronic characteristics, which could be useful in materials science and pharmaceutical research (Bhagyasree et al., 2015).

Properties

IUPAC Name

N-tert-butyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O/c1-18(2,3)21-17(24)23-10-9-22-8-4-5-15(22)16(23)13-7-6-12(19)11-14(13)20/h4-8,11,16H,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPPIUIRIRRUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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